Ethericin B

Antibacterial drug discovery Natural product screening Gram-positive pathogen

Ethericin B (syn. Funicin, 4-Carbethoxydiorcinal; CAS 74605-28-0), chemical formula C₁₇H₁₈O₅ and molecular weight 302.32 g/mol, is a fungal diphenyl ether antibiotic first isolated from Aspergillus funiculosus Tü 680.

Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
CAS No. 74605-28-0
Cat. No. B1235964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthericin B
CAS74605-28-0
Synonyms4-carbethoxy-5,5'-dihydroxy-3,3'-dimethyldiphenyl ether
ethericin B
Molecular FormulaC17H18O5
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1C)OC2=CC(=CC(=C2)O)C)O
InChIInChI=1S/C17H18O5/c1-4-21-17(20)16-11(3)7-14(9-15(16)19)22-13-6-10(2)5-12(18)8-13/h5-9,18-19H,4H2,1-3H3
InChIKeyFDRRGHPJYCPGME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethericin B (CAS 74605-28-0) Procurement Guide: Diphenyl Ether Antibiotic Identity and Core Specifications


Ethericin B (syn. Funicin, 4-Carbethoxydiorcinal; CAS 74605-28-0), chemical formula C₁₇H₁₈O₅ and molecular weight 302.32 g/mol, is a fungal diphenyl ether antibiotic first isolated from Aspergillus funiculosus Tü 680 [1]. Its structure was established as ethyl 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoate (4-carbethoxy-5,5′-dihydroxy-3,3′-dimethyl-diphenyl ether) through chemical degradation, mass spectrometry, and ¹H-NMR [2]. The compound belongs to the naturally occurring diaryl ether class and exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria as well as select fungi [3]. Its unambiguous three-dimensional structure was confirmed by single-crystal X-ray crystallography, providing definitive stereochemical assignment for procurement identity verification [4].

Why Diphenyl Ether Antibiotics Cannot Substitute for Ethericin B in Research and Screening Programs


Diphenyl ether (DPE) natural products exhibit profoundly divergent antibacterial potency and spectrum depending on their aromatic substitution pattern, and co-isolated congeners from the same fungal source demonstrate that structural similarity does not predict functional equivalence. In a direct head-to-head study of six scarce monomers isolated from Biscogniauxia petrensis, Ethericin B (Funicin) displayed an MIC of 5.17 μM against Streptococcus aureus SA-1, whereas the structurally distinct DPE Vinetorin required a 4-fold higher concentration (20.42 μM) to achieve inhibition, and the terpenoid co-isolates (10R)-Xylariterpenoid B and Tricycloalternarene 1b showed MICs of 49.60 μM and >200 μM respectively [1]. Against Escherichia coli EC-1, Ethericin B retained measurable activity (MIC 82.78 μM) while Vinetorin was completely inactive (>163.40 μM) [1]. These intra-study, intra-assay potency gaps of 4- to >39-fold among compounds isolated from the same extract demonstrate that generic substitution by any diphenyl ether—even those sharing a diaryl ether core—will yield non-comparable biological results . Procurement decisions predicated on class-level assumptions rather than compound-specific evidence therefore carry a high risk of experimental failure.

Ethericin B Quantitative Differentiation Evidence: Head-to-Head MIC Data, Synthesis Yield, and Structural Identity Benchmarks


4-Fold Superior Anti-Staphylococcal Potency Over Closest Co-Isolated Diphenyl Ether Competitor

In a direct head-to-head broth microdilution assay conducted under identical conditions (CLSI M27-A3 guidelines, 37 °C, 24 h incubation), Ethericin B (Funicin) demonstrated an MIC of 5.17 μM against Streptococcus aureus SA-1, which is approximately 4-fold more potent than the co-isolated diphenyl ether Vinetorin (MIC 20.42 μM), approximately 9.6-fold more potent than (10R)-Xylariterpenoid B (MIC 49.60 μM), and at least 39-fold more potent than Tricycloalternarene 1b (MIC >200 μM) [1]. Against Streptococcus agalactiae GBS-1, Ethericin B (MIC 10.35 μM) outperformed (10R)-Xylariterpenoid B (MIC 99.21 μM) by approximately 9.6-fold and Tricycloalternarene 1b (MIC 36.13 μM) by approximately 3.5-fold [1]. The positive control ampicillin gave MIC values of 1.12 μM (SA-1) and 2.23 μM (GBS-1) [1].

Antibacterial drug discovery Natural product screening Gram-positive pathogen

Retained Gram-Negative Activity Where the Closest Structural Analog (Vinetorin) Is Completely Inactive

In the same head-to-head assay panel, Ethericin B (Funicin) demonstrated measurable activity against Escherichia coli EC-1 with an MIC of 82.78 μM, whereas Vinetorin—the closest diphenyl ether comparator in the co-isolated panel—was completely inactive at the highest tested concentration (MIC >163.40 μM) [1]. Among all six co-isolated compounds, only Ethericin B and (10R)-Xylariterpenoid B (MIC 49.60 μM) showed any activity against E. coli; the remaining four compounds (Xylariterpenoid C, Tricycloalternarene 1b, Tricycloalternarene 3b, and Vinetorin) all exhibited MIC values >150 μM [1]. This represents a qualitative spectrum difference—presence versus absence of Gram-negative coverage—rather than merely a potency shift.

Gram-negative antibacterial Antibiotic spectrum E. coli screening

Scalable Two-Step Synthetic Route with Defined ~80% Yield Outperforming Traditional Ullmann Coupling Approaches

Chinese Patent CN118724713A (Guizhou University, filed 2024-06-28) discloses a two-step synthesis of Ethericin B from commercially available 2-methyl-4-fluorobenzoic acid ethyl ester and 3,5-dihydroxytoluene, achieving approximately 80% isolated yield without detectable side reactions [1]. The patent explicitly contrasts this with traditional Ullmann diaryl ether coupling methods, which require elevated temperatures (typically >150 °C), extended reaction times, toxic palladium catalysts, and unstable organophosphine ligands, and which suffer from poor precursor accessibility, competing oxidation side reactions, and low overall yields [1]. The disclosed method operates at moderate temperatures (100–120 °C for step 1, 70–90 °C for step 2), employs low-toxicity and inexpensive additives (CsF, K₂CO₃, or Na₃PO₄ as base; Ru, Rh, or Pd catalysts at 5–10 mol%), and generates no byproducts requiring complex separation [1].

Chemical synthesis Process chemistry Natural product derivatization

Physicochemical Differentiation from Co-Isolated Diphenyl Ethers Ethericin A and Diorcinol via Carbethoxy Substitution

Ethericin B is structurally distinguished from its closest Aspergillus-derived diphenyl ether congeners by the presence of a 4-carbethoxy (ethyl ester) substituent, which replaces the catechol hydroxylation pattern of Ethericin A (Violaceol I; C₁₄H₁₄O₅, MW 262.26) and the simpler dihydroxy-dimethyl substitution of Diorcinol (C₁₄H₁₄O₃, MW 230.26) . This structural difference translates into measurable physicochemical divergence: Ethericin B has a calculated LogP of 3.68 and polar surface area (PSA) of 75.99 Ų, compared to Ethericin A (LogP 2.92, PSA 90.15 Ų) and Diorcinol (LogP 3.51, PSA 49.69 Ų) . Ethericin B thus occupies an intermediate lipophilicity space—more membrane-permeable than the tetrahydroxy Ethericin A yet retaining greater hydrogen-bonding capacity than the dihydroxy Diorcinol .

Medicinal chemistry SAR analysis Physicochemical profiling

Confirmed Antifungal Activity Against Trichophyton Dermatophytes Expanding Utility Beyond Antibacterial Screening

According to the background section of Chinese Patent CN118724713A, Ethericin B isolated from Aspergillus funiculosus Tü 680 exhibits a minimum inhibitory concentration of 6.2 μg/mL (approximately 20.5 μM) against Trichophyton spp. (dermatophyte fungi responsible for superficial mycoses), in addition to its documented antibacterial activity against Staphylococcus aureus at the same MIC value [1]. The patent further notes that Ethericin B also displays inhibitory effects against Escherichia coli, Shigella flexneri, and Pseudomonas aeruginosa, although quantitative MIC values for these Gram-negative species were not reported [1]. While no direct head-to-head antifungal comparator data are available for structurally related diphenyl ethers within the same assay, the dual antibacterial–antifungal profile is notable because the simpler diphenyl ether Diorcinol—lacking the carbethoxy group—has been separately reported to inhibit Candida albicans via ergosterol biosynthesis disruption and efflux pump inhibition, suggesting that the ester functionality of Ethericin B may contribute to membrane-targeting activity across both bacterial and fungal species [2].

Antifungal discovery Dermatophyte Dual-activity compound

Unambiguous Structural Identity Confirmed by Single-Crystal X-Ray Crystallography for Procurement Quality Assurance

The complete three-dimensional structure of Ethericin B (Funicin) was solved by single-crystal X-ray crystallography and reported by Nakamura et al. in Acta Crystallographica Section C (1983), providing atomic-resolution confirmation of the 4-carbethoxy-5,5′-dihydroxy-3,3′-dimethyl-diphenyl ether connectivity and the relative orientation of the two aromatic rings about the central ether linkage [1]. This crystallographic determination supplements the earlier structure elucidation by chemical degradation, mass spectrometry, and ¹H-NMR reported by Schanz et al. (1980) [2]. For procurement purposes, the availability of deposited crystallographic data (CCDC or equivalent) provides an unambiguous reference standard for identity verification by powder X-ray diffraction (PXRD) or single-crystal unit cell comparison, which is not uniformly available for all diphenyl ether natural products—Ethericin A (Violaceol I), for instance, has been characterized primarily by NMR and MS without a published single-crystal X-ray structure in the Cambridge Structural Database [3].

Quality control Structural confirmation Crystallography

Ethericin B Prioritized Application Scenarios Based on Verified Differential Evidence


Gram-Positive Antibacterial Hit-to-Lead Screening Where Intra-Class Potency Discrimination Is Critical

Ethericin B should be prioritized as a screening probe in antibacterial discovery programs targeting Staphylococcus aureus and Streptococcus agalactiae, where its MIC of 5.17–10.35 μM provides a 4- to 39-fold potency advantage over co-isolated diphenyl ethers and terpenoids tested under identical conditions [1]. This enables clear differentiation of true structure–activity relationships from background noise in primary screens. The compound's potency, while below that of the clinical comparator ampicillin (MIC 1.12–2.23 μM), is sufficient for hit confirmation and scaffold optimization in medicinal chemistry programs, particularly given its accessible two-step synthetic route .

Dual Gram-Positive/Gram-Negative Panel Screening Requiring a Single Diphenyl Ether Probe with E. coli Coverage

For laboratories running unified antibacterial panels that include both Gram-positive and Gram-negative pathogens, Ethericin B uniquely provides measurable E. coli activity (MIC 82.78 μM) among the diphenyl ethers co-isolated from Biscogniauxia petrensis, where the closest structural analog Vinetorin showed no inhibition at >163.40 μM [1]. This reduces the number of probe compounds required in multi-species screening cascades and provides a baseline Gram-negative activity value against which synthetic analogs can be benchmarked during lead optimization [1].

Medicinal Chemistry SAR Exploration of Ester-Functionalized Diphenyl Ether Scaffolds

Ethericin B is the preferred starting scaffold for structure–activity relationship studies focused on carbethoxy-substituted diphenyl ethers, as it is the only member of the Ethericin/Diorcinol family to feature an ethyl ester at the 4-position [1]. Its intermediate LogP (3.68) and PSA (75.99 Ų) occupy a physicochemical space distinct from both the more polar Ethericin A (LogP 2.92, PSA 90.15 Ų) and the more lipophilic Diorcinol (LogP 3.51, PSA 49.69 Ų) [1]. The ethyl ester also serves as a synthetic handle for further derivatization (hydrolysis to the carboxylic acid C10-deoxygerfelin, amidation, or transesterification), and the two-step synthetic route disclosed in CN118724713A enables rapid analog generation through precursor modification [2].

Quality-Controlled Procurement Where Crystallographic Identity Verification Is Mandated

For procurement specifications requiring definitive structural identity confirmation beyond spectroscopic data, Ethericin B is the only diphenyl ether from the A. funiculosus metabolome with a published single-crystal X-ray structure (Nakamura et al., 1983, Acta Crystallographica Section C) [1]. This enables receiving laboratories to verify compound identity by matching experimental powder X-ray diffraction patterns against the calculated pattern from deposited crystallographic coordinates, or by single-crystal unit cell determination—capabilities that are unavailable for Ethericin A and Diorcinol, which lack published crystal structures . This is particularly relevant for GLP-compliant and regulated research environments.

Quote Request

Request a Quote for Ethericin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.